molecular formula C8H15NO5 B12440652 N-Acetyl-D-Quinovosamine

N-Acetyl-D-Quinovosamine

Cat. No.: B12440652
M. Wt: 205.21 g/mol
InChI Key: XOCCAGJZGBCJME-ZQLGFOCFSA-N
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Description

N-acetylquinovosamine (2-acetamido-2,6-di-deoxy-D-glucose, D-QuiNAc) is a relatively rare amino sugar residue found in the glycans of a few pathogenic gram-negative bacteria. It plays a role in infection and is also found in some gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of D-QuiNAc involves the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-4-keto-4,6-deoxy-GlcNAc by a UDP-N-acetylglucosamine C4,6-dehydratase enzyme. This intermediate is then reduced to UDP-N-acetyl-quinovosamine by a UDP-4-reductase enzyme in the presence of NADPH .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

D-QuiNAc undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Conversion of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include NADPH for reduction reactions and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions include various derivatives of D-QuiNAc, such as UDP-4-keto-4,6-deoxy-GlcNAc and UDP-N-acetyl-quinovosamine .

Scientific Research Applications

D-QuiNAc has several scientific research applications:

Mechanism of Action

The mechanism of action of D-QuiNAc involves its incorporation into bacterial glycans, where it can affect the structure and function of these molecules. The enzymes involved in its biosynthesis, such as UDP-N-acetylglucosamine C4,6-dehydratase and UDP-4-reductase, play crucial roles in its formation and incorporation into glycans .

Comparison with Similar Compounds

Similar Compounds

    N-acetylglucosamine (GlcNAc): A common amino sugar found in many organisms.

    N-acetylgalactosamine (GalNAc): Another amino sugar with similar structure and function.

Uniqueness

D-QuiNAc is unique due to its relatively rare occurrence and specific role in bacterial infection. Unlike GlcNAc and GalNAc, which are more widespread, D-QuiNAc is primarily found in certain pathogenic bacteria .

Properties

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide

InChI

InChI=1S/C8H15NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5-8,11-13H,1-2H3,(H,9,10)/t3-,5-,6-,7-,8?/m1/s1

InChI Key

XOCCAGJZGBCJME-ZQLGFOCFSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NC(=O)C)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)NC(=O)C)O)O

Origin of Product

United States

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